molecular formula C21H23BrN2O3 B3643604 1-(4-bromobenzoyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide

1-(4-bromobenzoyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide

Cat. No.: B3643604
M. Wt: 431.3 g/mol
InChI Key: OCASMUCFYCONEQ-UHFFFAOYSA-N
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Description

1-(4-bromobenzoyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromobenzoyl group, a methoxyphenyl group, and a piperidine ring. Its distinct chemical properties make it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

The synthesis of 1-(4-bromobenzoyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Formation of the bromobenzoyl intermediate: This step involves the bromination of benzoyl chloride to obtain 4-bromobenzoyl chloride.

    Preparation of the methoxyphenyl intermediate: This involves the methylation of phenol to produce 4-methoxyphenol, followed by its conversion to 4-methoxybenzyl chloride.

    Coupling reaction: The final step involves the coupling of the bromobenzoyl chloride with the methoxybenzyl chloride in the presence of a piperidine derivative to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(4-bromobenzoyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion.

Scientific Research Applications

1-(4-bromobenzoyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-bromobenzoyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The bromobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The methoxyphenyl group may enhance the compound’s binding affinity and selectivity towards its targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(4-bromobenzoyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide can be compared with similar compounds such as:

    1-(4-bromobenzoyl)piperidine-4-carboxylic acid: This compound lacks the methoxyphenyl group, which may result in different chemical and biological properties.

    1-(4-bromobenzoyl)-4-methylpiperidine: The absence of the carboxamide group in this compound may affect its reactivity and applications.

Properties

IUPAC Name

1-(4-bromobenzoyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN2O3/c1-27-19-8-2-15(3-9-19)14-23-20(25)16-10-12-24(13-11-16)21(26)17-4-6-18(22)7-5-17/h2-9,16H,10-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCASMUCFYCONEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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